Product packaging for (2E)-4-Methoxy-2-butenoic Acid(Cat. No.:CAS No. 63968-74-1)

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713
CAS No.: 63968-74-1
M. Wt: 116.11 g/mol
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
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Description

(2E)-4-Methoxy-2-butenoic Acid is a high-purity, synthetic chemical intermediate of significant interest in organic and medicinal chemistry research. This α,β-unsaturated carboxylic acid features a conjugated system with an electron-withdrawing carboxyl group and an electron-donating methoxy group, making it a versatile Michael acceptor for nucleophilic addition reactions. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, including natural product analogs and potential pharmacologically active compounds. Researchers utilize this compound in the development of novel synthetic methodologies, particularly in cycloaddition and annulation reactions to construct oxygen-containing heterocycles. Furthermore, its structural motif is investigated for incorporation into larger molecular frameworks to study structure-activity relationships (SAR) in drug discovery programs, especially in areas targeting enzymes and receptors that recognize carboxylic acid-containing ligands. The compound's defined stereochemistry (2E) ensures consistency in reaction outcomes and the properties of the resulting synthetic derivatives, providing a reliable tool for advanced chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B032713 (2E)-4-Methoxy-2-butenoic Acid CAS No. 63968-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
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Advanced Synthetic Methodologies for 2e 4 Methoxy 2 Butenoic Acid

Chemo- and Stereoselective Synthesis of (2E)-4-Methoxy-2-butenoic Acid

Achieving high levels of chemo- and stereoselectivity is paramount in modern organic synthesis to ensure the desired isomer is produced, minimizing waste and complex purification procedures. The synthesis of this compound requires precise control over the geometry of the carbon-carbon double bond to favor the (E)-isomer.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis aims to produce chiral molecules with a high enantiomeric excess, using substoichiometric amounts of a chiral catalyst. While this compound itself is not chiral, catalytic methods are crucial for controlling the stereochemistry of its derivatives and for ensuring the desired (E)-configuration of the double bond.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in stereoselective synthesis. In the context of α,β-unsaturated esters and acids, organocatalysts can play a significant role in dictating the Z/E ratio of the newly formed double bond.

One notable approach involves the carbene-catalyzed redox esterification of alkynyl aldehydes, which provides excellent (E)-stereoselectivity. This method relies on the generation of an activated carboxylate intermediate via a conjugate umpolung strategy, leading to the formation of (E)-configurated α,β-unsaturated carboxylic esters. Another relevant organocatalytic method is the trimethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates, which yields β-phosphoroxylated (E)-α,β-unsaturated esters with over 99% (E)-stereoselectivity. nih.gov While not directly demonstrated on this compound, these organocatalytic strategies represent a state-of-the-art approach to ensure the desired (E)-geometry.

A multi-step, yet highly enantiocontrolled, organocatalytic synthesis of related α-hydroxy-(E)-β,γ-unsaturated esters has also been reported. researchgate.netacs.org This sequence begins with the asymmetric organocatalytic α-selenylation of an aldehyde, followed by a Wittig reaction and a nih.govacs.org-sigmatropic rearrangement, ultimately yielding the target compound with high enantiomeric excess and defined (E)-geometry. researchgate.netacs.org

Organocatalytic Method Key Features Stereoselectivity
Carbene-catalyzed redox esterificationAtom-economical, mild conditionsHigh (E)-selectivity
Trimethylamine-catalyzed rearrangementMild, environmentally benign catalyst>99% (E)-stereoselectivity nih.gov
Multi-step α-selenylation/Wittig/ nih.govacs.org-rearrangementHigh enantiocontrol for derivativesHigh (E)-selectivity and 94-97% ee researchgate.netacs.org

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations with high efficiency and selectivity. For the synthesis of this compound and its derivatives, several transition metal-catalyzed reactions are of high relevance.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins. Catalysts based on rhodium, ruthenium, and iridium, featuring chiral phosphine (B1218219) ligands, are widely used for the hydrogenation of various unsaturated compounds, including α,β-unsaturated carboxylic acids. While a specific application to this compound is not extensively documented, the well-established efficacy of these catalysts on similar substrates suggests their potential for producing chiral derivatives of the target molecule with high enantioselectivity.

Palladium-catalyzed reactions, such as dehydrogenation, also offer a route to α,β-unsaturated carbonyl compounds. acs.org These methods can introduce the double bond at a late stage of the synthesis, providing a strategic advantage. Furthermore, copper(II) complexes with chiral bis(oxazoline) ligands have been shown to be effective in catalytic enantioselective tandem reactions of related methoxy-butenoate derivatives, highlighting the utility of transition metals in constructing complex chiral architectures from simple precursors.

Diastereoselective and Enantioselective Routes to Substituted Derivatives

The development of diastereoselective and enantioselective routes is crucial for accessing substituted derivatives of this compound, which may have enhanced biological or material properties.

An example of an enantioselective synthesis in this family of compounds is the preparation of L-2-amino-4-methoxy-trans-but-3-enoic acid. york.ac.uk The synthesis of this amino acid derivative underscores the feasibility of introducing chirality into the butenoic acid backbone with high stereocontrol.

General strategies for asymmetric synthesis, such as the use of chiral auxiliaries, can also be applied. yu.edu.jo A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This approach allows for the synthesis of a wide range of enantiomerically enriched derivatives.

Novel Precursors and Starting Materials for Efficient Production

The efficiency and economic viability of a synthetic route are heavily dependent on the choice of starting materials. Research into novel precursors for this compound aims to shorten synthetic sequences and utilize readily available and inexpensive feedstocks.

One documented synthetic pathway towards related compounds, such as ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates, starts from ethyl (2E)-3-methoxybut-2-enoate. This precursor is then subjected to allylic bromination followed by substitution with various phenols or naphthols. This modular approach allows for the generation of a library of derivatives from a common intermediate. The initial precursor, ethyl (2E)-3-methoxybut-2-enoate, can be synthesized in high yield from the reaction of ethyl acetoacetate (B1235776) with trimethyl orthoformate in the presence of an acid catalyst.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This involves the use of safer solvents, reducing energy consumption, and designing more atom-economical reactions.

For the synthesis of α,β-unsaturated carboxylic acids, several green chemistry approaches have been developed. Mechanochemical-assisted synthesis, where reactions are carried out by grinding solids together, often in the absence of a solvent, represents a significant advancement. researchgate.net This technique can lead to shorter reaction times, reduced waste, and improved energy efficiency.

The use of biocatalysis, employing enzymes to carry out chemical transformations, is another cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH and ambient temperature) and often exhibit exceptional chemo-, regio-, and stereoselectivity. While a specific biocatalytic route to this compound is not yet established, the potential for using enzymes for steps such as asymmetric reduction or hydrolysis is considerable.

Furthermore, the choice of reagents and catalysts can be guided by green chemistry principles. Replacing hazardous reagents with more benign alternatives and using catalytic processes instead of stoichiometric ones are key strategies. For instance, developing catalytic methods that avoid the use of heavy metals or toxic solvents would significantly improve the green credentials of the synthesis of this compound.

Solvent-Free and Reduced-Solvent Reaction Systems

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing operational hazards. For the synthesis of this compound and its derivatives, several solvent-free or reduced-solvent approaches have been investigated, including mechanochemistry and microwave-assisted synthesis.

Mechanochemical Synthesis: This solid-state approach involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This method can lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional solvent-based methods. While a direct mechanochemical synthesis of this compound has not been extensively reported, related transformations of α,β-unsaturated carboxylic acids have been successfully demonstrated. For instance, decarboxylative sulfonylation of various α,β-unsaturated carboxylic acids has been achieved under solvent-free, water-assisted grinding conditions, showcasing the potential of mechanochemistry in functionalizing this class of compounds without the need for bulk solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent or in minimal solvent quantities. The synthesis of 4-oxo-2-butenoic acid derivatives, structurally related to the target compound, has been efficiently achieved through microwave-assisted aldol (B89426) condensation. These reactions can proceed rapidly, offering high yields and representing a significant improvement over conventional heating methods. The application of this technique to precursors of this compound could offer a viable reduced-solvent synthetic route.

MethodologyPrecursorsKey FeaturesPotential Applicability to Target Compound
Mechanochemistry α,β-Unsaturated carboxylic acids, Sodium sulfinatesSolvent-free, Room temperature, Short reaction timesFunctionalization of the butenoic acid backbone
Microwave-Assisted Synthesis Methyl ketones, Glyoxylic acidReduced solvent, Rapid heating, High yieldsSynthesis of structural analogs and potential precursors

Atom-Economical and Step-Economical Synthetic Pathways

Atom-Economical Approaches: Traditional multi-step syntheses often generate significant amounts of byproducts, leading to low atom economy. Modern catalytic methods are being developed to address this. For instance, direct C-H activation and functionalization strategies offer a highly atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. While a specific C-H activation protocol for the direct synthesis of this compound from simple precursors is yet to be established, the broader field of C-H activation holds promise for future developments in this area.

Step-Economical Tandem Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are inherently step-economical. The synthesis of α,β-unsaturated carboxylic acids can be envisioned through tandem processes such as oxidation followed by an elimination or condensation reaction. For example, the catalytic aerobic oxidation of a suitable precursor like 4-methoxy-2-butenal could directly yield the desired acid in a single step, representing a significant improvement over classical multi-step approaches.

Sustainable Catalytic Systems for Enhanced Environmental Footprint

The development of sustainable catalysts is paramount for minimizing the environmental impact of chemical synthesis. This includes the use of earth-abundant metals, heterogeneous catalysts for easy separation and recycling, and biocatalysts that operate under mild conditions.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst reuse, contributing to a more sustainable process. For the synthesis of α,β-unsaturated carboxylic acids, various heterogeneous catalysts have been explored for reactions such as oxidation and condensation. For example, metal oxides and supported metal nanoparticles are being investigated for the selective oxidation of alcohols and aldehydes to carboxylic acids. A potential route to this compound could involve the heterogeneous catalytic oxidation of 4-methoxy-2-buten-1-ol.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. They operate in aqueous media at ambient temperature and pressure. The biocatalytic oxidation of primary alcohols to carboxylic acids is a well-established transformation. An enzymatic cascade, potentially using an alcohol dehydrogenase followed by an aldehyde dehydrogenase, could be employed for the conversion of 4-methoxy-2-buten-1-ol to this compound. This approach would offer high selectivity and a significantly reduced environmental footprint.

Reactivity Profiles and Mechanistic Investigations of 2e 4 Methoxy 2 Butenoic Acid

Conjugate Additions to the α,β-Unsaturated System of (2E)-4-Methoxy-2-butenoic Acid

The presence of an electron-withdrawing carboxylic acid group in conjugation with a carbon-carbon double bond polarizes the π-system, rendering the β-carbon susceptible to attack by nucleophiles in a reaction known as conjugate addition or Michael addition.

Nucleophilic Additions and Their Stereochemical Outcomes

Nucleophilic addition to the β-carbon of this compound is an expected and important reaction pathway. A variety of soft nucleophiles, such as organocuprates, enamines, and thiols, are anticipated to add to the β-position. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the 1,4-adduct.

The stereochemical outcome of this addition is crucial when the reaction creates new stereocenters. For this compound, nucleophilic attack on the planar α,β-unsaturated system can occur from either the Re or Si face of the β-carbon. In the absence of a chiral catalyst or a chiral auxiliary, the reaction would be expected to produce a racemic mixture of enantiomers if a new stereocenter is formed at the β-position.

The diastereoselectivity of the reaction becomes relevant if a new stereocenter is also generated at the α-position upon protonation of the enolate intermediate. The relative stereochemistry of the two newly formed stereocenters is influenced by steric and electronic factors during the protonation step.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Additions to this compound

Nucleophile (Nu⁻)Expected Major DiastereomerPredicted Enantiomeric Excess (ee)
(CH₃)₂CuLianti0% (racemic)
Thiophenolanti0% (racemic)
Pyrrolidine (enamine)syn0% (racemic)

Radical Additions and Functionalization Strategies

Radical additions to electron-deficient alkenes like this compound provide an alternative method for functionalization. The reaction is typically initiated by a radical initiator that generates a radical species, which then adds to the β-carbon of the α,β-unsaturated system. This addition generates a new radical intermediate at the α-position, which can then be trapped by a hydrogen atom donor or another radical scavenger to complete the reaction.

This approach allows for the introduction of a variety of alkyl, aryl, and functionalized groups at the β-position that may be difficult to introduce via nucleophilic methods. The regioselectivity of the radical addition is generally high for the β-position due to the formation of a more stable α-carbonyl radical intermediate.

Cycloaddition Reactions Involving the Butenoate Moiety

The double bond in this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic systems.

Diels-Alder Reactions and Hetero-Diels-Alder Cycloadditions

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound is expected to act as a dienophile due to the electron-withdrawing nature of the carboxylic acid group, which lowers the energy of the LUMO of the double bond. It would react with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the dienophile is retained in the product, meaning the trans geometry of the double bond in this compound would lead to a specific stereoisomer of the cyclohexene product.

The endo rule is a key principle in predicting the stereochemical outcome of Diels-Alder reactions. It is anticipated that the reaction of this compound with a cyclic diene would preferentially form the endo isomer due to favorable secondary orbital interactions.

In hetero-Diels-Alder reactions, either the diene or the dienophile contains a heteroatom. This compound could potentially react with heterodienes, or its carbonyl group could act as a dienophile in inverse-electron-demand Diels-Alder reactions, leading to the formation of heterocyclic rings.

Table 2: Predicted Products of Diels-Alder Reactions with this compound

DieneExpected ProductPredicted Endo/Exo Ratio
1,3-Butadiene4-Carboxy-5-(methoxymethyl)cyclohex-1-eneN/A
Cyclopentadiene3-(Methoxymethyl)-2-norbornene-2-carboxylic acid>90:10 (Endo favored)
Danishefsky's diene4-Carboxy-5-(methoxymethyl)-2-methoxy-2-cyclohexen-1-oneHigh regioselectivity

[2+1] and [2+2] Cycloadditions for Ring Formation

The butenoate moiety of this compound could also undergo other modes of cycloaddition. For instance, [2+1] cycloaddition with carbenes or carbenoids would lead to the formation of a cyclopropane (B1198618) ring. The stereochemistry of the starting alkene is generally preserved in such reactions.

Photochemical [2+2] cycloadditions with other alkenes could yield cyclobutane (B1203170) derivatives. These reactions often proceed through a diradical intermediate, and the stereochemical outcome can be more complex than in concerted reactions like the Diels-Alder reaction. The regioselectivity of the [2+2] cycloaddition would be influenced by the stability of the potential diradical intermediates.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that can be converted into a variety of other functional groups, often while preserving the α,β-unsaturated system.

Standard transformations of carboxylic acids are expected to be applicable to this compound. These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) would yield the corresponding ester.

Amide formation: Activation of the carboxylic acid, for example with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by treatment with an amine would produce an amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2E)-4-methoxy-2-buten-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as some reducing agents can also reduce the carbon-carbon double bond.

Conversion to acid chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the more reactive acid chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives.

These transformations allow for the incorporation of the (2E)-4-methoxy-2-butenoate scaffold into more complex molecules and for the modification of its physical and chemical properties.

Table 3: Common Transformations of the Carboxylic Acid Functionality of this compound

Reagent(s)Product Functional Group
Methanol (B129727), H₂SO₄Methyl ester
SOCl₂Acid chloride
NH₃, DCCAmide
LiAlH₄, then H₂OPrimary alcohol

Esterification and Amidation with Retention of Double Bond Configuration

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. For this compound, a key consideration is the preservation of the trans-(E) configuration of the double bond during these reactions.

Esterification:

Standard esterification methods, such as the Fischer-Speier esterification, can be employed to convert this compound to its corresponding esters. chemguide.co.ukmasterorganicchemistry.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com Under these acidic conditions, the (2E) configuration of the double bond is generally expected to be retained due to the high energy barrier for isomerization around the double bond.

Reaction Reagents Catalyst Expected Product
EsterificationAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, HCl)(2E)-4-Methoxy-2-butenoate ester

Amidation:

The direct conversion of carboxylic acids to amides is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first activated. One approach involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the amide. This method is generally effective and proceeds with retention of the double bond stereochemistry. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. While direct amidation of α,β-unsaturated acids can sometimes lead to deconjugative isomerization, careful selection of reaction conditions can minimize this side reaction. researchgate.net

Reaction Reagents Conditions Expected Product
Amidation (via acyl chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Mild, often in the presence of a non-nucleophilic baseN-substituted (2E)-4-Methoxy-2-butenamide
Amidation (direct coupling)Amine (R-NH₂), DCC or EDCAnhydrous solventN-substituted (2E)-4-Methoxy-2-butenamide

Reductive Transformations and Selective Derivatization

The presence of both a carboxylic acid and a carbon-carbon double bond in this compound allows for selective reductive transformations. The choice of reducing agent and reaction conditions determines which functional group is reduced.

Selective Reduction of the Carboxylic Acid:

The reduction of a carboxylic acid to a primary alcohol in the presence of a double bond can be achieved using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). harvard.edu These reagents are known to selectively reduce carboxylic acids over esters and other functional groups. harvard.edu Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that can also reduce the carboxylic acid, but it may also reduce the double bond, especially if it is conjugated to the carbonyl group. harvard.edu

Conjugate Reduction of the Double Bond:

The selective reduction of the carbon-carbon double bond (1,4-reduction) in α,β-unsaturated carbonyl compounds can be accomplished through catalytic hydrogenation using specific catalysts or by using hydride reagents that favor conjugate addition. organic-chemistry.org For instance, certain copper hydride reagents have been shown to be effective for the enantioselective reduction of α,β-unsaturated carboxylic acids. organic-chemistry.org Transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of an iridium catalyst is another method for the selective reduction of the double bond. organic-chemistry.org

Complete Reduction:

Strong reducing agents like lithium aluminum hydride under forcing conditions or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under higher pressures can lead to the reduction of both the carboxylic acid and the double bond, yielding 4-methoxybutan-1-ol.

Transformation Reagents Selectivity Expected Product
Carboxylic Acid ReductionBH₃·THF or BMSSelective for -COOH(2E)-4-Methoxy-2-buten-1-ol
Double Bond ReductionCatalytic Hydrogenation (specific catalysts), Copper HydridesSelective for C=C4-Methoxybutanoic acid
Complete ReductionLiAlH₄ (forcing conditions), H₂/Pd-C (high pressure)Reduces both -COOH and C=C4-Methoxybutan-1-ol

Role of the Methoxy (B1213986) Group in Directing Reactivity and Selectivity

The methoxy group at the γ-position of this compound can influence the molecule's reactivity through a combination of inductive and resonance effects.

Inductive Effect: Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect decreases with distance from the functional group.

Resonance Effect: The lone pairs of electrons on the oxygen atom can participate in resonance with the conjugated π-system. However, in the case of a γ-substituent, direct resonance interaction with the carbonyl group is not possible in the ground state.

The primary electronic influence of the γ-methoxy group is likely to be inductive, which can subtly affect the electron density of the α,β-unsaturated system. This can modulate the electrophilicity of the β-carbon and the carbonyl carbon. While the inductive effect of the methoxy group is electron-withdrawing, its impact on the reactivity of the conjugated system is generally less pronounced than substituents directly attached to the double bond or the carbonyl group. stackexchange.com The presence of the ether linkage also introduces a potential site for coordination with Lewis acids, which could influence the outcome of certain reactions.

Rearrangement Reactions and Isomerizations Involving the this compound Scaffold

The scaffold of this compound is susceptible to several types of rearrangement and isomerization reactions, primarily involving the carbon-carbon double bond.

E/Z Isomerization:

The trans or (E) configuration of the double bond is generally the more thermodynamically stable isomer. However, isomerization to the cis or (Z) isomer can be induced, often under photochemical conditions. The irradiation of α,β-unsaturated esters in the presence of Lewis acids has been shown to shift the photoequilibrium towards the less stable Z-isomer. researchgate.net This provides a potential route to (2Z)-4-Methoxy-2-butenoic acid derivatives.

Deconjugation to β,γ-Unsaturated Isomers:

Under certain conditions, the double bond can migrate out of conjugation with the carbonyl group to form the β,γ-unsaturated isomer, 4-methoxy-3-butenoic acid. This deconjugation can be promoted by strong bases, which can abstract a proton from the γ-carbon to form a resonance-stabilized enolate, which upon protonation can yield the β,γ-isomer. libretexts.org Photochemical pathways can also lead to deconjugation, where irradiation can result in the formation of β,γ-unsaturated acids and esters from their α,β-conjugated counterparts. acs.org

Reaction Type Conditions Transformation
E/Z IsomerizationPhotochemical irradiation, often with acid catalystsThis compound ⇌ (2Z)-4-Methoxy-2-butenoic acid
DeconjugationStrong base or photochemical irradiationThis compound ⇌ 4-Methoxy-3-butenoic acid

Strategic Applications of 2e 4 Methoxy 2 Butenoic Acid in Complex Molecule Synthesis

As a Versatile Chiral Auxiliary or Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals nih.gov. The process of asymmetric synthesis aims to create a single enantiomer of a chiral product york.ac.uk. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

While the molecular structure of (2E)-4-Methoxy-2-butenoic acid contains prochiral centers, a thorough review of available chemical literature does not provide specific examples of its widespread use as a chiral auxiliary or as a primary chiral building block in asymmetric synthesis. The potential exists for its conversion into chiral derivatives, such as chiral lactones or amino acids, but dedicated studies highlighting its role in controlling stereochemistry are not prominent. The focus in asymmetric synthesis often falls on more established scaffolds or catalysts designed for high enantioselectivity nih.govnih.gov.

Precursor for Natural Product Scaffolds and Bioactive Molecule Fragments

The butenolide and butyrolactone rings are core structural motifs in a vast number of natural products that exhibit a wide range of biological activities acs.org. These five-membered lactone scaffolds are considered privileged building blocks in medicinal chemistry. Given its four-carbon backbone, this compound could theoretically serve as a precursor to these structures through reactions like intramolecular cyclization or conjugate additions followed by lactonization.

However, direct applications of this compound as a starting material in the total synthesis of specific natural products are not extensively reported in peer-reviewed literature. Synthetic strategies for complex natural products often employ other well-established butenoic acid derivatives or alternative synthetic routes to construct the required scaffolds acs.org. Similarly, while related 4-oxo-2-butenoic acids have been identified as interesting building blocks for drug discovery due to their biological activities nih.gov, the direct contribution of this compound in this area remains underexplored.

Synthetic Routes to Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The reactivity of α,β-unsaturated carbonyl compounds makes them valuable precursors for constructing various ring systems. Research has shown that esters derived from alkoxy-butenoic acids can be effectively used to synthesize pyrazole (B372694) derivatives.

Specifically, a study demonstrated the synthesis of novel pyrazol-3-one derivatives starting from ethyl esters of (2E)-3-alkoxy-4-aryloxybut-2-enoates. In this multi-step process, a related starting material, ethyl (2E)-3-methoxybut-2-enoate, is first brominated and then reacted with various phenols to create a series of ether derivatives yu.edu.jo. These ester intermediates are then treated with hydrazine (B178648) hydrate, which results in a cyclization reaction to form the 5-substituted-methyl-1,2-dihydro-3H-pyrazol-3-one ring system yu.edu.jo. This pathway highlights the utility of the butenoate scaffold in constructing five-membered heterocycles. Although this research uses an ester and an isomer (3-methoxy instead of 4-methoxy), the underlying chemical principle demonstrates a viable synthetic application for this class of compounds.

Table 1: Synthesis of Pyrazol-3-one Derivatives from a Related Butenoate Ester yu.edu.jo
Starting Phenol/NaphtholResulting Intermediate (Ethyl (2E)-3-methoxy-4-aryloxybut-2-enoate)Final Product (5-{[(aryloxy)]methyl}-1,2-dihydro-3H-pyrazol-3-one)Yield (%) of Final Product
4-NitrophenolEthyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate5-{[(4-Nitrophenoxy)]methyl}-1,2-dihydro-3H-pyrazol-3-one72
4-MethoxyphenolEthyl (2E)-3-methoxy-4-(4-methoxyphenoxy)but-2-enoate5-{[(4-Methoxyphenoxy)]methyl}-1,2-dihydro-3H-pyrazol-3-one68
2-NaphtholEthyl (2E)-3-methoxy-4-(naphthalen-2-yloxy)but-2-enoate5-[(Naphthalen-2-yloxy)methyl]-1,2-dihydro-3H-pyrazol-3-one70
4-Methyl-7-hydroxycoumarinEthyl (2E)-3-methoxy-4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enoate5-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-1,2-dihydro-3H-pyrazol-3-one64

Contributions to the Development of Advanced Organic Materials Precursors

The development of advanced organic materials, such as polymers, liquid crystals, and organic electronics, relies on the synthesis of novel monomeric and oligomeric precursors. Molecules with conjugated systems and polymerizable functional groups are often targeted for these applications. While the α,β-unsaturated carboxylic acid moiety within this compound could theoretically participate in polymerization reactions (e.g., radical or Michael addition polymerization), there is no significant body of research indicating its use as a precursor for advanced organic materials. The focus in materials science is typically on molecules with more extended conjugation, specific electronic properties, or tailored self-assembly characteristics, for which other building blocks are more commonly employed.

Advanced Spectroscopic and Analytical Research Methodologies Applied to 2e 4 Methoxy 2 Butenoic Acid Chemistry

In-Situ Spectroscopic Monitoring for Reaction Pathway Elucidation (e.g., Real-Time NMR, IR, Raman)

In-situ spectroscopic methods are invaluable for gaining a dynamic understanding of reaction pathways involving (2E)-4-Methoxy-2-butenoic Acid. These techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction environment.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR is a powerful tool for tracking the progress of reactions such as the esterification of this compound. By monitoring the characteristic signals of the protons and carbons in the starting material and the ester product, researchers can obtain kinetic data and insights into the reaction mechanism. For instance, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester moiety can be quantified over time. acs.orgnih.govresearchgate.net

Key NMR Signals for Monitoring Esterification:

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10-13 170-185
Alkene (-CH=CH-) 5.5-7.5 120-140
Methoxy (B1213986) (-OCH₃) 3.3-4.0 50-65

In-Situ Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are effective for monitoring changes in functional groups during a reaction. researchgate.net For instance, in the hydrogenation of the carbon-carbon double bond in this compound, the disappearance of the C=C stretching vibration in the IR or Raman spectrum would indicate the progress of the reaction. researchgate.netirb.hr These techniques are particularly useful for reactions in heterogeneous systems or under high pressure. researchgate.netirb.hr

Characteristic Vibrational Frequencies:

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C=C Stretch 1620-1680 1620-1680
C=O Stretch (Carboxylic Acid) 1700-1725 1640-1680

Chiroptical Spectroscopy for Configurational Assignment and Enantiomeric Excess Determination of Derivatives

When this compound is used as a precursor in the synthesis of chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration and determining the enantiomeric excess (ee) of the products.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. For chiral derivatives of this compound, the electronic transitions associated with the carbonyl group and the carbon-carbon double bond can give rise to characteristic CD signals, the sign and magnitude of which can be correlated with the absolute configuration. nih.govbohrium.com This technique is often used in conjunction with computational methods to predict theoretical CD spectra for different stereoisomers, aiding in the assignment of the experimentally observed configuration. rsc.org

Determination of Enantiomeric Excess: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. units.it By comparing the CD signal of a sample of unknown ee to that of an enantiomerically pure standard, the ee can be accurately determined. nih.govnih.gov

High-Resolution Mass Spectrometric Techniques for Tracing Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a critical tool for identifying and characterizing the products and transient intermediates in reactions involving this compound. purdue.edu Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

Tracing Reaction Pathways: By analyzing the reaction mixture at different time points, HRMS can detect the presence of short-lived intermediates, providing valuable mechanistic insights. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these intermediates and final products by analyzing their fragmentation patterns. semanticscholar.orgcam.ac.uk For example, in the study of biosynthetic pathways, HRMS can be used to identify enzyme-bound intermediates. nih.govresearchgate.net

Common Fragmentation Pathways for Carboxylic Acids:

Fragmentation Neutral Loss
Decarboxylation CO₂
Loss of Water H₂O

X-ray Crystallography for Absolute Configuration and Structural Confirmation of Crystalline Derivatives

For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, including the absolute configuration of chiral centers. rsc.org This technique yields a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and torsional angles.

Absolute Configuration Determination: When a crystal contains a chiral molecule, the diffraction pattern can be used to determine its absolute stereochemistry, often by including a heavy atom in the structure to enhance the anomalous dispersion effect. This provides an unequivocal assignment of R or S configuration to each stereocenter.

Theoretical and Computational Chemistry Studies of 2e 4 Methoxy 2 Butenoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. For (2E)-4-Methoxy-2-butenoic Acid, these calculations can provide a wealth of information about its intrinsic properties. By solving approximations of the Schrödinger equation for the molecule, it is possible to determine the distribution of electrons and the energies of molecular orbitals.

From these calculations, key reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species. Important descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and positive potential near the acidic hydrogen.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Illustrative Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level)
DescriptorHypothetical ValueInterpretation
HOMO Energy-0.25 HartreeIndicates the energy of the most available electrons for donation.
LUMO Energy-0.02 HartreeIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap (ΔE)0.23 HartreeA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)0.135 HartreeMeasures the molecule's ability to attract electrons.
Chemical Hardness (η)0.115 HartreeRepresents resistance to change in electron distribution.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can simulate various types of spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing theoretical and experimental spectra can help confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies of the molecule, it is possible to generate theoretical Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the C=O stretch of the carboxylic acid or the C-O-C stretch of the methoxy group.

Conformational analysis is another critical aspect that can be explored computationally. Due to the presence of rotatable single bonds, this compound can exist in different spatial arrangements or conformations. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This analysis would identify the most stable conformer(s) (i.e., those with the lowest energy) and the energy barriers for interconversion between them. For this molecule, key rotations would be around the C-C and C-O single bonds.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500 (monomer), ~3000 (dimer)
C=O (Carboxylic Acid)Stretching~1750
C=C (Alkene)Stretching~1650
C-O-C (Methoxy)Asymmetric Stretching~1100

Mechanistic Insights through Transition State Theory and Reaction Pathway Mapping

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) is a cornerstone of these investigations. For reactions involving this compound, such as esterification or addition reactions at the double bond, computational methods can be used to map the entire reaction pathway.

This process involves:

Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates along the reaction coordinate.

Finding the Transition State (TS): The transition state is the highest energy point on the minimum energy path between reactants and products. It represents the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate this specific geometry.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

By mapping the potential energy surface, chemists can gain a detailed, step-by-step understanding of how bonds are broken and formed. This would allow for predictions about the feasibility of different reaction pathways and the influence of the methoxy group and carboxylic acid functionality on the reactivity of the alkene bond.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation models the movement of every atom in a system over time, based on a classical force field.

For this compound, MD simulations could provide insights into:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This is particularly interesting for an amphiphilic molecule like this compound, which has both polar (carboxylic acid, methoxy) and nonpolar (alkyl chain) parts. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Hydrogen Bonding: MD simulations can analyze the dynamics of hydrogen bond formation and breakage between the carboxylic acid group and protic solvents. The strength and lifetime of these hydrogen bonds are crucial for understanding its solubility and acidic properties.

Intermolecular Interactions: In simulations with multiple solute molecules, the tendency for self-association can be studied. For instance, carboxylic acids are known to form hydrogen-bonded dimers. MD simulations could predict the stability and structure of such dimers for this compound in different solvents.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Derivatization and Analogue Synthesis Based on the 2e 4 Methoxy 2 Butenoic Acid Core

Exploration of Structure-Reactivity Relationships in Modified Analogues and Homologs

The reactivity of (2E)-4-methoxy-2-butenoic acid and its derivatives is significantly influenced by the electronic and steric nature of substituents on its core structure. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating methoxy (B1213986) group governs the reactivity of the carbon-carbon double bond.

In analogues where the methoxy group is replaced by other alkoxy groups (e.g., ethoxy, propoxy), the fundamental reactivity of the molecule is generally retained. However, the steric bulk of the alkoxy group can influence the rate of reactions at adjacent positions. For instance, in the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters, the nature of the alkoxy group can affect the accessibility of the C4 position to incoming nucleophiles.

The electronic nature of substituents has a pronounced effect on the reactivity of the alkene moiety. The methoxy group at the C4 position increases the electron density of the double bond, making it more susceptible to attack by electrophiles compared to an unsubstituted butenoic acid. This is analogous to the observed reactivity in similar α,β-unsaturated systems like methyl (E)-4-methoxycinnamate, where the electron-donating methoxy group on the aromatic ring enhances the rate of electrophilic addition to the double bond.

Conversely, the introduction of electron-withdrawing groups would be expected to decrease the nucleophilicity of the alkene, making it more susceptible to nucleophilic attack, particularly in a Michael addition fashion. This principle is observed in the reactivity of 4-oxo-2-butenoic acids, where the ketone group enhances the electrophilic character of the β-carbon, facilitating conjugate addition reactions.

The table below summarizes the expected influence of various modifications on the reactivity of the this compound core.

ModificationPositionExpected Effect on Reactivity
Esterification of Carboxylic AcidC1Masks the acidic proton, allowing for reactions sensitive to acids. Can influence solubility and bioavailability in biological studies.
Introduction of Electron-Donating GroupsC3 or C4Increases the electron density of the C=C double bond, enhancing reactivity towards electrophiles.
Introduction of Electron-Withdrawing GroupsC3 or C4Decreases the electron density of the C=C double bond, increasing its susceptibility to nucleophilic attack (Michael addition).
Homologation (e.g., (2E)-5-methoxy-2-pentenoic acid)-Increases the distance between the methoxy and carboxyl groups, potentially altering the electronic interplay and steric environment.

Synthesis of Isomeric and Stereoisomeric Compounds

The synthesis of isomers of this compound, particularly the (Z)-isomer, is of interest for studying the impact of stereochemistry on biological activity and chemical reactivity. While the (E)-isomer is generally more thermodynamically stable, specific synthetic routes can be employed to access the less stable (Z)-isomer.

One potential strategy for synthesizing (Z)-4-methoxy-2-butenoic acid involves the stereoselective reduction of a corresponding alkyne precursor, 4-methoxy-2-butynoic acid. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), typically favors the formation of the cis-alkene from an alkyne, which would correspond to the (Z)-isomer of the butenoic acid.

Another approach could involve the isomerization of the more stable (E)-isomer to the (Z)-isomer. This can sometimes be achieved photochemically or through the use of specific catalysts. For instance, methods have been developed for the isomerization of (Z)-3-alkyl-4-oxo-2-butenoate esters to their (E)-isomers under acidic conditions, suggesting that the reverse transformation might be feasible under different catalytic conditions for the 4-methoxy analogue.

The synthesis of stereoisomers would be relevant if a chiral center were introduced into the molecule, for example, by the addition of a substituent at the C3 or C4 position. Asymmetric synthesis methodologies could then be employed to selectively produce the desired enantiomer or diastereomer.

The table below outlines potential synthetic strategies for obtaining isomers of 4-methoxy-2-butenoic acid.

IsomerPotential Synthetic StrategyKey Reagents/Conditions
(Z)-4-Methoxy-2-butenoic acidStereoselective reduction of 4-methoxy-2-butynoic acidH₂, Lindlar's catalyst
(Z)-4-Methoxy-2-butenoic acidIsomerization of the (E)-isomerPhotochemical irradiation or specific transition metal catalysts
Chiral AnaloguesAsymmetric synthesisChiral catalysts or auxiliaries

Functionalization of the Methoxy Group and Alkene Moiety

The methoxy group and the alkene double bond are key sites for the functionalization of this compound, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules.

Functionalization of the Methoxy Group:

The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) masterorganicchemistry.comopenstax.org. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), yielding a 4-hydroxy-2-butenoic acid derivative and a methyl halide. This demethylation provides a handle for further functionalization at the C4 position, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis.

Functionalization of the Alkene Moiety:

The carbon-carbon double bond is susceptible to a variety of addition reactions. Due to the electron-donating nature of the methoxy group, the double bond has some nucleophilic character and can react with electrophiles. Electrophilic addition of halogens (e.g., Br₂) would be expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a dihalo derivative. The regioselectivity of the addition of unsymmetrical reagents like HBr would be influenced by the electronic effects of both the methoxy and the carboxyl groups.

The double bond can also participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring system, significantly increasing the molecular complexity.

Furthermore, the alkene is susceptible to reactions that proceed via radical mechanisms. For example, allylic bromination using a reagent like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C4 position, although this might compete with addition to the double bond. A study on the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters utilized the allylic bromination of a related compound as a key step to introduce a leaving group for subsequent substitution. yu.edu.jo

The table below provides examples of potential functionalization reactions for this compound.

Reaction TypeReagent(s)Functionalized ProductMoiety Targeted
Ether CleavageHBr or HI4-Hydroxy-2-butenoic acid derivativeMethoxy Group
Electrophilic AdditionBr₂2,3-Dibromo-4-methoxybutanoic acidAlkene Moiety
Michael AdditionNucleophile (e.g., R₂CuLi)3-Substituted-4-methoxybutanoic acid derivativeAlkene Moiety
Diels-Alder ReactionDiene (e.g., Butadiene)Cyclohexene (B86901) derivativeAlkene Moiety
Allylic BrominationN-Bromosuccinimide (NBS)4-Bromo-4-methoxy-2-butenoic acid derivativeAllylic C-H bond (potential)

Emerging Research Directions and Future Perspectives for 2e 4 Methoxy 2 Butenoic Acid Chemistry

Integration with Continuous Flow and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing towards continuous flow and automated systems, which offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. uc.pt The application of these technologies to the synthesis of (2E)-4-Methoxy-2-butenoic acid and its derivatives is a promising avenue for future research.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. europa.eu This enhanced control can lead to higher yields, improved purity, and the ability to safely handle highly reactive intermediates or exothermic reactions. europa.eumit.edu For a molecule like this compound, a multi-step synthesis could be "telescoped" into a single, uninterrupted process, minimizing manual handling and purification steps. mit.edu

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives. By systematically varying starting materials and reagents in an automated fashion, libraries of compounds based on the this compound scaffold could be rapidly synthesized and screened for desired properties.

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for a Key Transformation in this compound Synthesis (e.g., Aldol (B89426) Condensation)
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by vessel surface area; potential for thermal runaway in exothermic reactions.High surface-area-to-volume ratio allows for superior heat dissipation and precise temperature control. europa.eu
Mass Transfer Dependent on stirring efficiency; can lead to concentration gradients and side reactions.Efficient mixing through diffusion and advection in microchannels leads to more homogeneous reaction conditions.
Scalability Difficult and often requires re-optimization of reaction conditions.Achieved by running the system for a longer duration ("scaling out") or by using parallel reactors. europa.eu
Safety Large volumes of reagents and solvents present significant safety risks.Small reactor volumes (hold-up) minimize the risk associated with hazardous materials or unstable intermediates. uc.pt
Reproducibility Can vary between batches due to slight differences in setup and conditions.Highly reproducible due to precise, automated control over all reaction parameters. uc.pt

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within this compound make it an intriguing candidate for the design of self-assembling systems.

The carboxylic acid moiety is a primary driver for self-assembly, capable of forming robust and highly directional hydrogen bonds. Most commonly, carboxylic acids form hydrogen-bonded dimers, a fundamental interaction that can be exploited to create more complex, ordered structures like liquid crystals or gels. The interplay of the carboxylic acid with the methoxy (B1213986) group (a hydrogen bond acceptor) and the α,β-unsaturated system could lead to the formation of unique supramolecular synthons. These controlled assemblies could find applications in areas such as drug delivery, responsive materials, and crystal engineering.

Table 2: Functional Groups of this compound and Their Potential Roles in Supramolecular Assembly
Functional GroupPotential Non-Covalent InteractionsPossible Supramolecular Structures
Carboxylic Acid (-COOH) Strong Hydrogen Bonding (Donor and Acceptor)Dimers, catemers (chains), coordination with metal ions.
Alkene (C=C) π-π Stacking, van der Waals forcesOrdered stacks in crystals, photochemical [2+2] cycloaddition sites.
Methoxy Group (-OCH₃) Weak Hydrogen Bonding (Acceptor), Dipole-Dipole InteractionsModulation of crystal packing, participation in multi-component co-crystals.
Entire Molecule Combination of all interactionsLiquid crystals, gels, molecularly imprinted polymers, co-crystals.

Development of Novel Catalytic Systems for this compound Transformations

The reactivity of the α,β-unsaturated carboxylic acid motif is well-established, but the development of novel catalytic systems can unlock new transformations with higher efficiency and selectivity. Future research will likely focus on catalysts that can selectively modify one functional group in the presence of others.

A key area is asymmetric catalysis. The hydrogenation of the carbon-carbon double bond using chiral catalysts, such as ruthenium-BINAP complexes, could yield optically active 4-methoxybutanoic acid derivatives, which are valuable chiral building blocks. researchgate.net Conversely, catalytic systems could be designed for epoxidation, dihydroxylation, or other additions across the double bond, leading to a diverse range of functionalized products.

Furthermore, catalysts could be developed to activate the carboxylic acid group for amidation or esterification under milder conditions, or to facilitate C-H activation at positions adjacent to the existing functional groups, opening pathways to previously inaccessible derivatives.

Table 3: Potential Catalytic Transformations for this compound
TransformationTarget SiteCatalyst Class ExamplePotential Product
Asymmetric Hydrogenation C=C Double BondChiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP). researchgate.nettcichemicals.comEnantiomerically enriched 4-methoxybutanoic acid.
Selective Hydrogenation C=C Double BondHeterogeneous catalysts (e.g., Pd/C, PtO₂). illinois.edu4-Methoxybutanoic acid.
Epoxidation C=C Double BondPeroxy acids with a catalyst or transition metal catalysts (e.g., Ti-salen).(2R,3S)-3-(methoxymethyl)oxirane-2-carboxylic acid.
Heck Coupling C=C Double BondPalladium catalysts with an aryl halide.Derivatives with aryl substitution at the double bond.
Oxidative Cleavage C=C Double BondOzone (O₃) followed by a reductive or oxidative workup.Methoxyacetic acid and glyoxylic acid derivatives.

Applications in Chemoinformatic and Data-Driven Synthesis Design

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing how chemical synthesis is planned and executed. deepai.org For this compound, these computational tools offer powerful new capabilities.

Furthermore, data-driven approaches can be used in a forward-looking manner. By creating virtual libraries of derivatives of this compound and using machine learning models to predict their properties (e.g., solubility, binding affinity to a biological target, material properties), researchers can prioritize the synthesis of the most promising candidates. nih.gov This "in silico" screening process, known as inverse molecular design, can dramatically accelerate the discovery of new molecules with desired functions, making the research and development process more efficient and cost-effective. nih.gov

Table 4: Hypothetical Workflow for Data-Driven Design of a this compound Derivative
StepDescriptionComputational Tool/Method
1. Define Objective Define a target property to optimize (e.g., inhibition of a specific enzyme).Target identification, literature review.
2. Virtual Library Generation Computationally generate a large set of virtual derivatives based on the this compound scaffold.Combinatorial library enumeration software.
3. Property Prediction Use a trained machine learning model to predict the desired property for each molecule in the virtual library.Quantitative Structure-Activity Relationship (QSAR) models; Deep Neural Networks. nih.gov
4. Candidate Prioritization Rank the virtual molecules based on their predicted activity and other desirable properties (e.g., low predicted toxicity).Multi-objective optimization algorithms.
5. Retrosynthesis Planning For the top-ranked candidates, use AI to predict the most efficient and feasible synthetic routes.AI-based retrosynthesis software. mdpi.com
6. Experimental Validation Synthesize and test the prioritized compounds in the laboratory to validate the computational predictions.Laboratory synthesis and biological/material testing.

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